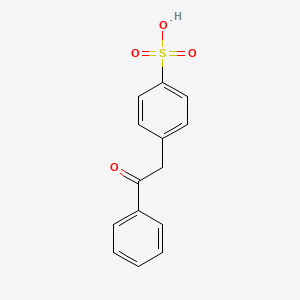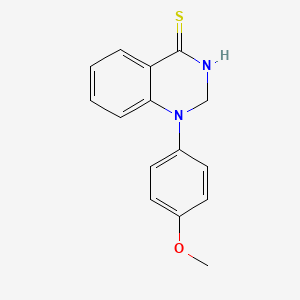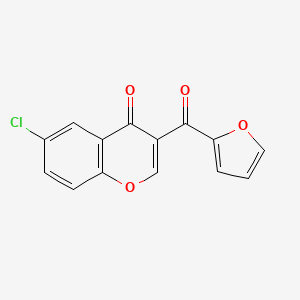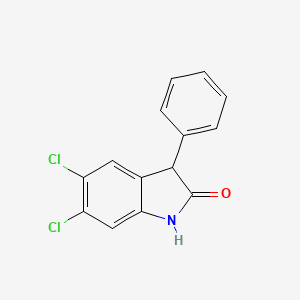
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a morpholine ring attached to a quinoline core, which is further substituted with a methyl group at the 2-position and a nitro group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinoline, which is then nitrated to introduce the nitro group at the 8-position.
Formation of the Morpholine Ring: The nitrated quinoline derivative is then reacted with morpholine under appropriate conditions to form the final product.
A common synthetic route involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysts and specific reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Methyl-8-nitroquinoline: Lacks the morpholine ring but shares the quinoline core with similar substitution patterns.
4-(2-Methylquinolin-5-yl)morpholine: Lacks the nitro group but has a similar structure.
8-Nitroquinoline: Lacks both the methyl and morpholine groups but retains the nitroquinoline core.
Uniqueness
4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is unique due to the presence of both the morpholine ring and the specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1330750-99-6 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
4-(2-methyl-8-nitroquinolin-5-yl)morpholine |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-11-12(16-6-8-20-9-7-16)4-5-13(17(18)19)14(11)15-10/h2-5H,6-9H2,1H3 |
InChIキー |
WIESUWXKMGHWLW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N3CCOCC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


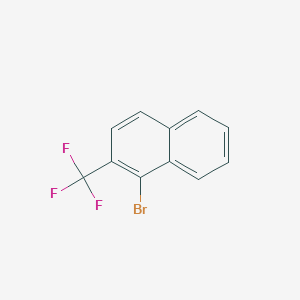
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)




![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

